N-(2-FLUOROBENZYL)-4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZAMIDE
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Overview
Description
N-(2-FLUOROBENZYL)-4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZAMIDE is a synthetic organic compound that features a benzamide core substituted with a fluorobenzyl group and a hydroxy-methyl-butyne side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROBENZYL)-4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine.
Introduction of the Fluorobenzyl Group: This step might involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the benzamide.
Addition of the Hydroxy-Methyl-Butyne Side Chain: This could be done through a Sonogashira coupling reaction, followed by selective reduction and hydroxylation.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone under appropriate conditions.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Catalysts like Pd/C (Palladium on carbon) for hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alkene or alkane derivative.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(2-FLUOROBENZYL)-4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZAMIDE may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibit or modulate enzyme activity.
Interact with Receptors: Alter receptor signaling pathways.
Affect Cellular Pathways: Influence cellular processes like apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(2-FLUOROBENZYL)-4-HYDROXYBENZAMIDE: Lacks the butyne side chain.
N-(2-CHLOROBENZYL)-4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZAMIDE: Chlorine instead of fluorine.
N-(2-FLUOROBENZYL)-4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOATE: Ester instead of amide.
Uniqueness
N-(2-FLUOROBENZYL)-4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c1-19(2,23)12-11-14-7-9-15(10-8-14)18(22)21-13-16-5-3-4-6-17(16)20/h3-10,23H,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZTWIRUUUYKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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